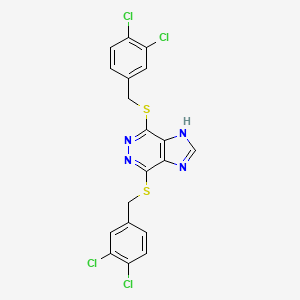
Isamidofos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Isamidofos is synthesized through a series of chemical reactions involving the combination of various reagents. The synthetic route typically involves the reaction of O-ethyl phosphoramidothioate with N-methylcarbaniloylmethyl chloride under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles to ensure large-scale synthesis .
Analyse Des Réactions Chimiques
Isamidofos undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or phosphines .
Applications De Recherche Scientifique
Isamidofos has been extensively studied for its applications in various fields:
Mécanisme D'action
Isamidofos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the pest . The molecular targets and pathways involved include the active site of acetylcholinesterase and the subsequent disruption of normal nerve function .
Comparaison Avec Des Composés Similaires
Isamidofos is unique among organophosphates due to its specific structure and mode of action. Similar compounds include:
Parathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Malathion: An organophosphate used as an insecticide with a broader spectrum of activity.
Chlorpyrifos: A widely used organophosphate with similar applications but different toxicity profiles.
This compound stands out due to its specific efficacy against nematodes and its unique chemical structure, which provides distinct advantages in certain applications .
Propriétés
Numéro CAS |
66602-87-7 |
|---|---|
Formule moléculaire |
C14H23N2O3PS |
Poids moléculaire |
330.38 g/mol |
Nom IUPAC |
2-[ethoxy-(propan-2-ylamino)phosphoryl]sulfanyl-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C14H23N2O3PS/c1-5-19-20(18,15-12(2)3)21-11-14(17)16(4)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,15,18) |
Clé InChI |
ULNWEXDKQHEUSK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC(C)C)SCC(=O)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


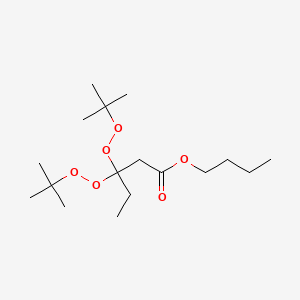

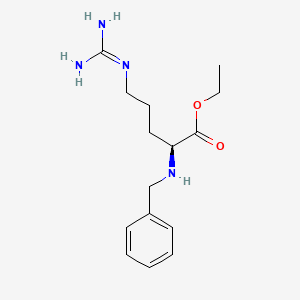
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
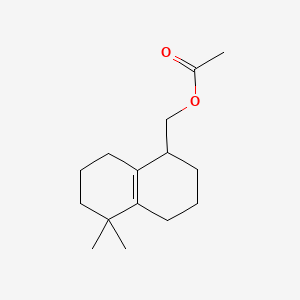

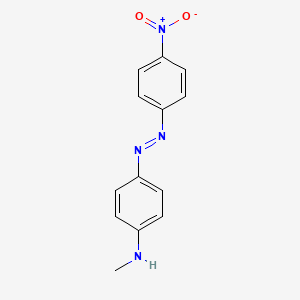

![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)

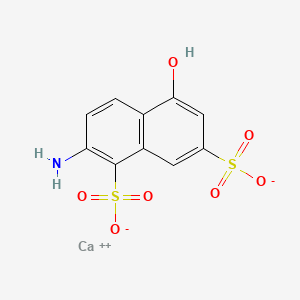
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)

